

"2-Chloro-9-methyl-9H-purin-6-amine" molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-9-methyl-9H-purin-6-amine

Cat. No.: B1360315

[Get Quote](#)

An In-Depth Technical Guide to 2-Chloro-9-methyl-9H-purin-6-amine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic approach for **2-Chloro-9-methyl-9H-purin-6-amine**, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

2-Chloro-9-methyl-9H-purin-6-amine is a purine derivative characterized by a chlorine atom at the C2 position, an amine group at the C6 position, and a methyl group at the N9 position of the purine ring.

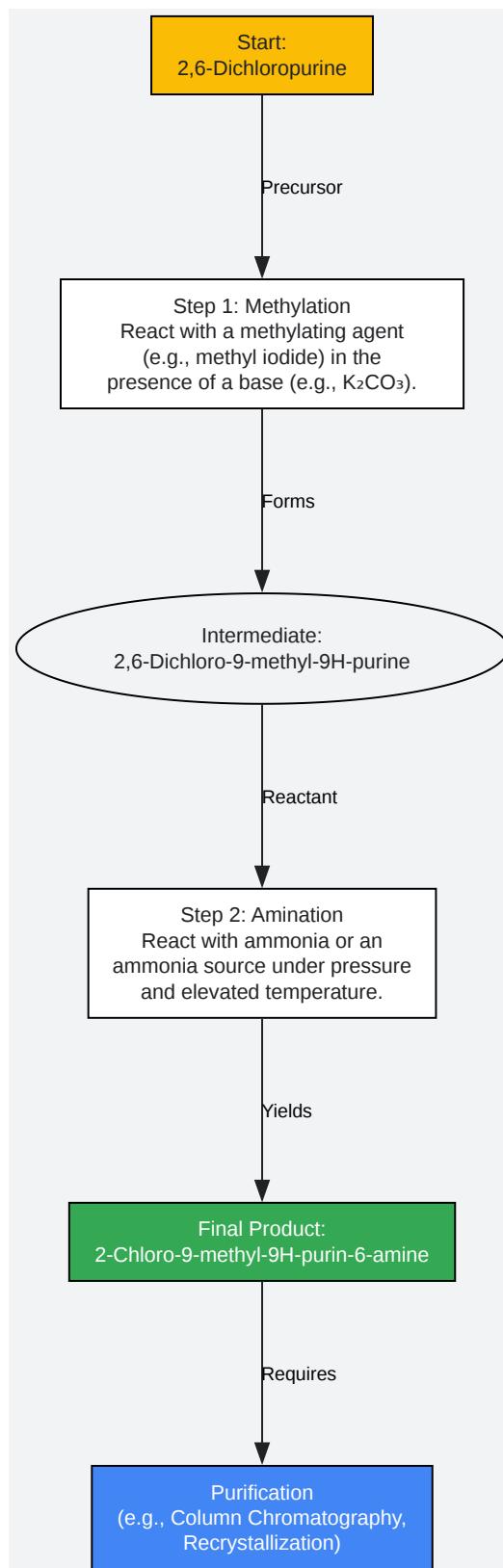
Physicochemical Data

The key computed physicochemical properties of **2-Chloro-9-methyl-9H-purin-6-amine** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C6H6CIN5	[1]
Molecular Weight	183.60 g/mol	[1]
IUPAC Name	2-chloro-9-methylpurin-6-amine	[1]
CAS Number	7013-21-0	[1]
Canonical SMILES	CN1C=NC2=C1C(=NC(=N2)Cl)N	[1]
InChI Key	XBMK MJLOOA HOKH-UHFFFAOYSA-N	[1]
Monoisotopic Mass	183.0311729 Da	[1]

Molecular Structure Diagram

The 2D chemical structure of **2-Chloro-9-methyl-9H-purin-6-amine** is depicted below, illustrating the arrangement of atoms and functional groups.


Caption: 2D structure of **2-Chloro-9-methyl-9H-purin-6-amine**.

Experimental Protocols

While specific experimental protocols for the synthesis of **2-Chloro-9-methyl-9H-purin-6-amine** are not readily available in comprehensive literature, a general synthetic route can be inferred from methodologies used for analogous substituted purines. The following represents a plausible, generalized workflow for its preparation.

Representative Synthesis Workflow

The synthesis of **2-Chloro-9-methyl-9H-purin-6-amine** can be conceptualized as a multi-step process starting from a suitable purine precursor, such as 2,6-dichloropurine. The workflow involves sequential nucleophilic substitution reactions to introduce the methyl and amine functionalities.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **2-Chloro-9-methyl-9H-purin-6-amine**.

Detailed Methodologies

Step 1: Synthesis of 2,6-Dichloro-9-methyl-9H-purine (Intermediate)

This step involves the selective methylation of the N9 position of 2,6-dichloropurine. A common method for the N-alkylation of purines is the reaction with an alkyl halide in the presence of a non-nucleophilic base.

- Reactants: 2,6-Dichloropurine, a methylating agent (e.g., iodomethane), and a base (e.g., potassium carbonate).
- Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Procedure: 2,6-Dichloropurine is dissolved in the chosen solvent, followed by the addition of the base. The methylating agent is then added dropwise to the suspension, typically at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Step 2: Synthesis of **2-Chloro-9-methyl-9H-purin-6-amine** (Final Product)

The intermediate, 2,6-dichloro-9-methyl-9H-purine, undergoes a nucleophilic aromatic substitution at the C6 position with ammonia. The C6 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropurines.

- Reactants: 2,6-Dichloro-9-methyl-9H-purine and a source of ammonia (e.g., aqueous or alcoholic ammonia solution).
- Solvent: An alcohol such as methanol or ethanol is commonly used.
- Procedure: The intermediate is dissolved in the alcoholic solvent and placed in a sealed pressure vessel. An excess of the ammonia solution is added, and the vessel is heated to a

temperature typically ranging from 80 to 120 °C for several hours. The progress of the reaction can be monitored by TLC or HPLC.

- **Work-up and Purification:** After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system or by column chromatography to yield the final product, **2-Chloro-9-methyl-9H-purin-6-amine**.

It is important to note that reaction conditions such as temperature, reaction time, and the choice of base and solvent should be optimized to maximize the yield and purity of the desired product. Characterization of the final compound would be performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9H-Purin-6-amine, 2-chloro-9-methyl- | C6H6CIN5 | CID 145989 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Chloro-9-methyl-9H-purin-6-amine" molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360315#2-chloro-9-methyl-9h-purin-6-amine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com